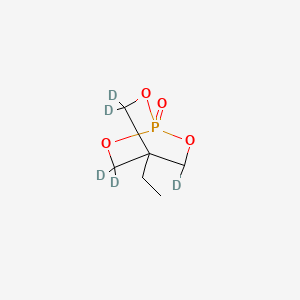

Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Description

Properties

Molecular Formula |

C6H11O4P |

|---|---|

Molecular Weight |

183.15 g/mol |

IUPAC Name |

3,3,5,5,8-pentadeuterio-4-ethyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |

InChI |

InChI=1S/C6H11O4P/c1-2-6-3-8-11(7,9-4-6)10-5-6/h2-5H2,1H3/i3D,4D2,5D2 |

InChI Key |

BYEFHDZWRALTEN-CZMJLJOYSA-N |

Isomeric SMILES |

[2H]C1C2(C(OP(=O)(O1)OC2([2H])[2H])([2H])[2H])CC |

Canonical SMILES |

CCC12COP(=O)(OC1)OC2 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Cannizzaro Reaction

The foundational method for TMP synthesis involves a two-step process: aldol condensation followed by the Cannizzaro reaction, typically conducted in aqueous media with basic catalysts.

- Reactants: n-Butyl aldehyde (n-BAL), formaldehyde, and alkali metal hydroxides (e.g., sodium hydroxide).

- Reaction Conditions: The mixture is heated between 40°C to 65°C, with continuous addition of reactants and catalysts, facilitating aldol condensation and subsequent Cannizzaro reactions to produce TMP.

- A patent describes continuous addition of n-BAL and formaldehyde with sodium hydroxide, achieving yields of approximately 88.3% TMP based on aldehyde used, with formaldehyde conversion rates reaching 79% (see).

- The process involves deactivating residual sodium formate via heat treatment at 180°C, followed by distillation to purify TMP with a purity of up to 98.8%.

Catalytic Esterification and Acid Catalysis

Alternative approaches utilize acid catalysis, such as sulfuric or phosphoric acid, to facilitate esterification of TMP intermediates, especially in bio-based or environmentally friendly processes.

- Epoxidation and ring-opening reactions at double bonds of oleic acid derivatives can produce TMP esters, which are then purified by distillation.

- Acidic conditions (pH ≤ 4) and elevated temperatures (140°C–280°C) are employed for heat treatment, deactivating impurities and high-boiling components, leading to high-purity TMP (see).

Purification of TMP

Distillation Techniques

Distillation remains the most effective method for removing high-boiling impurities, inorganic salts, and residual formaldehyde:

- Vacuum Distillation: Conducted at reduced pressures (e.g., 1 Torr) to prevent thermal decomposition, yielding TMP with purities exceeding 98.8% (see).

- Fractional Distillation: Using packed columns with multiple theoretical stages ensures high purity and removal of residual formaldehyde and other volatiles.

Acid Treatment and Heat Processing

- Sodium formate and other inorganic salts are deactivated and removed via heat treatment at 180°C under atmospheric or reduced pressure, often after adding phosphoric acid to facilitate salt removal.

- Post-treatment distillation ensures the final TMP purity suitable for pharmaceutical or high-performance industrial applications.

Phosphorylation of TMP to Form Trimethylolpropane (1,1,4,4,5-D5) Phosphate

Phosphorylation Reaction

The phosphorylation of TMP is typically achieved by reacting purified TMP with phosphorus oxychloride (POCl₃), phosphoric acid, or phosphoryl chlorides under controlled conditions:

- Reaction Conditions: Elevated temperatures (80°C–150°C) in inert atmospheres, with catalysts such as pyridine or triethylamine to facilitate the reaction.

- Reaction Pathway: TMP reacts with phosphorylating agents to form phosphate esters, incorporating deuterium labels (D5) at specific methyl groups.

Purification and Characterization

- The crude phosphate product is purified through distillation or extraction to remove unreacted reagents and by-products.

- Final compounds are characterized using FTIR, NMR (including ^1H, ^13C, and ^31P), confirming the incorporation of deuterium at the methyl groups and the phosphate ester linkage.

Summary of Preparation Data

| Method | Reactants | Key Conditions | Purity Achieved | Remarks |

|---|---|---|---|---|

| Aldol + Cannizzaro | n-Butyl aldehyde, formaldehyde, NaOH | 40–65°C, continuous addition | ~88-98.8% | High yield, industrial applicability |

| Acid Catalysis (Bio-based) | TMP derivatives, oleic acid, H₂SO₄ | 140–280°C, heat treatment | >99.5% | Suitable for environmentally friendly processes |

| Phosphorylation | TMP + phosphoryl reagents | 80–150°C, inert atmosphere | Confirmed via NMR | Incorporates D5 label, high purity, specialized |

Research Outcomes and Perspectives

- Efficiency and Yield: The combination of continuous aldol/Cannizzaro reactions with distillation and acid treatments yields high-purity TMP, essential for subsequent phosphorylation.

- Environmental Impact: Bio-based methods utilizing oleic acid derivatives and milder conditions are increasingly favored.

- Industrial Relevance: The methods described are scalable, with patent literature supporting large-scale production with high yields and purity, critical for pharmaceutical and specialty chemical applications.

Chemical Reactions Analysis

Trimethylolpropane (1,1,4,4,5-D5) Phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Trimethylolpropane (1,1,4,4,5-D5) Phosphate has a wide range of scientific research applications, including:

Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: The compound is used in metabolic research to study metabolic pathways in vivo.

Medicine: It is used in the study of anti-epileptic drugs due to its role as a gamma-aminobutyric acid receptor antagonist.

Industry: The compound is used as a chemical reference for qualitative and quantitative analysis in various industrial applications

Mechanism of Action

Trimethylolpropane (1,1,4,4,5-D5) Phosphate exerts its effects by acting as a gamma-aminobutyric acid receptor antagonist. This interaction leads to the inhibition of gamma-aminobutyric acid-mediated neurotransmission, which can result in convulsions, seizures, and other neuromuscular-related episodes. The molecular targets involved include gamma-aminobutyric acid receptors and associated signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

TMPP shares structural and functional similarities with other OPEs, including triphenyl phosphate (TPhP), tri-iso-butyl phosphate (TiBP), and triparacresyl phosphate (TCP). These compounds vary in alkyl/aryl substituents, influencing their stability, toxicity, and applications:

Functional Comparisons

- In contrast, TCP and other aryl phosphates exhibit higher thermal stability but degrade into neurotoxic metabolites under extreme conditions .

- Toxicity Mechanisms: Neurotoxicity: TMPP induces acute seizures and dopamine depletion in the nucleus accumbens, akin to TCP’s delayed neuropathy but with faster onset .

- Regulatory Status :

While TMPP lacks specific occupational exposure limits, ACGIH lists inhalable limits for trimethylolpropane (parent compound) and TCP, reflecting broader regulatory caution toward OPEs .

Research Findings and Discrepancies

- Smoke Toxicity :

Phosphorus-containing foams with TMPP analogues (e.g., brominated/chlorinated phosphate esters) produce smoke with higher lethality in rats, correlating with phosphorus content . - Mixed Exposures :

The China BAPE Study identified synergistic effects of TMPP with TiBP and TPhP on glycometabolic markers, though individual compound contributions remain unclear due to variable study designs . - Neurotoxic Potency: TMPP’s convulsant activity (0.13 µmol/infusion in rats) exceeds that of non-phosphorus esters but aligns with neurotoxic organophosphates like TCP .

Data Tables

Table 1: Comparative Toxicity of Selected OPEs in Rodent Models

Biological Activity

Trimethylolpropane phosphate (TMPP) is a compound that has garnered attention due to its neurotoxic properties and potential implications in various fields, including toxicology and safety assessments. This article delves into the biological activity of TMPP, focusing on its neurotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Trimethylolpropane phosphate is chemically characterized as a phosphate ester derived from trimethylolpropane. Its molecular formula is C6H11O4P, and it is often represented in research as follows:

The compound is primarily studied for its neurotoxic effects, particularly in relation to its impact on neuronal activity.

TMPP has been identified as a potent neurotoxin that primarily affects the central nervous system (CNS). Research indicates that TMPP acts as an antagonist to GABA (gamma-aminobutyric acid) receptors, which are critical for inhibitory neurotransmission in the brain. This antagonism leads to increased neuronal excitability and can result in seizures. Specifically, studies have shown that TMPP induces epileptiform activity in cultured neuronal networks, characterized by:

- Increased spike frequencies

- Synchronous burst episodes

- Altered burst parameters such as duration and interburst intervals

In one study, TMPP concentrations ranging from 2 to 200 µM were shown to reorganize network activity into quasi-periodic bursts, mirroring the effects of known convulsants like bicuculline .

Case Studies

- Acute Neurotoxicity Assessment : A study utilized cultured neuronal networks to evaluate TMPP's acute neurotoxic effects. The findings highlighted significant changes in network activity parameters upon exposure to TMPP, including decreased coefficients of variation for burst duration and rate .

- Repeated Exposure Effects : Another investigation into repeated exposure revealed that TMPP not only induces immediate neurotoxicity but also sensitizes the CNS over time. This sensitization facilitates electrical kindling, which can lead to increased seizure susceptibility following subsequent exposures .

- Thermal Decomposition Studies : TMPP has been identified as a product of thermal decomposition of certain lubricants under fire conditions. This raises concerns about potential exposure during firefighting or cleanup operations following incidents involving these materials .

Data Summary

The following table summarizes key findings related to the biological activity of TMPP:

| Study | Key Findings | Concentration Range | Effects Observed |

|---|---|---|---|

| Acute Neurotoxicity Assessment | Induced synchronous burst episodes and altered network activity | 2 - 200 µM | Increased spike frequency; decreased CVs |

| Repeated Exposure Effects | Induced CNS sensitization; facilitated electrical kindling | Not specified | Increased seizure susceptibility |

| Thermal Decomposition Studies | Confirmed formation of TMPP from thermal degradation of lubricants | Not specified | Potential dermal hazard post-fire |

Q & A

Q. How can isotopic labeling (e.g., 1,1,4,4,5-D5) enhance pharmacokinetic studies of TMP derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.